molecular formula C14H22N2O5 B1463055 1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate CAS No. 1035818-98-4

1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate

Cat. No. B1463055
M. Wt: 298.33 g/mol
InChI Key: RSLGRNKGMHROKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate (DCP) is a cyclic organic compound that is widely used in the synthesis of pharmaceuticals, polymers, and other materials. DCP has a unique structure that allows it to be used in a variety of applications. It is a versatile compound that is used in the synthesis of a variety of products, ranging from pharmaceuticals to polymers.

Scientific Research Applications

Immunological Applications

1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate has shown potential in the field of immunology. A study discusses its application as an immunosuppressant, which can be beneficial for organ or bone marrow transplantation, and for autoimmune disease prophylaxis (Fujita et al., 1993).

Applications in Material Science

This compound has also been explored in material science, particularly in the synthesis of dyes for synthetic polymer fibers. A study conducted by Peters (1992) elaborates on the condensation process involving this compound, which results in dyes providing excellent fastness to light on polyester (Peters, 1992).

Chemical Synthesis and Industrial Production

Another area of application is in chemical synthesis, where this compound is used as a starting material. Guo-liang (2006) discusses its synthesis from malonic acid diethyl ester, highlighting its low cost and suitability for industrial production (Guo-liang, 2006).

Energy Storage

In the field of energy, this compound has been investigated for its thermal conductivity properties, making it a candidate for thermal energy storage. Zhang and Xu (2001) measured its thermal conductivities, indicating its potential in this area (Zhang & Xu, 2001).

properties

IUPAC Name

diethyl 2-[[(1-carbamoylcyclopentyl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-3-20-11(17)10(12(18)21-4-2)9-16-14(13(15)19)7-5-6-8-14/h9,16H,3-8H2,1-2H3,(H2,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLGRNKGMHROKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1(CCCC1)C(=O)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diethyl 2-{[(1-carbamoylcyclopentyl)amino]methylidene}propanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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